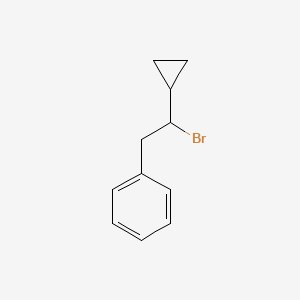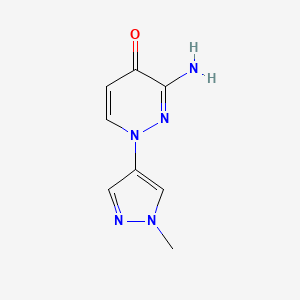
3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1-(1-methylpyrazol-4-yl)pyridazin-4-one is a heterocyclic compound that features both pyrazole and pyridazine rings. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(1-methylpyrazol-4-yl)pyridazin-4-one can be achieved through various synthetic routes. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to the desired pyridazinone structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
3-amino-1-(1-methylpyrazol-4-yl)pyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-amino-1-(1-methylpyrazol-4-yl)pyridazin-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-amino-1-(1-methylpyrazol-4-yl)pyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
1-methyl-1H-pyrazol-4-amine: A related compound with similar structural features.
3-amino-1-methylpyrazole: Another similar compound with potential biological activities.
Uniqueness
3-amino-1-(1-methylpyrazol-4-yl)pyridazin-4-one is unique due to its combination of pyrazole and pyridazine rings, which imparts distinct chemical and biological properties. Its potential pharmacological activities and role as an intermediate in organic synthesis further highlight its uniqueness.
特性
分子式 |
C8H9N5O |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
3-amino-1-(1-methylpyrazol-4-yl)pyridazin-4-one |
InChI |
InChI=1S/C8H9N5O/c1-12-5-6(4-10-12)13-3-2-7(14)8(9)11-13/h2-5H,1H3,(H2,9,11) |
InChIキー |
XCFDQBHWKYALJP-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)N2C=CC(=O)C(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


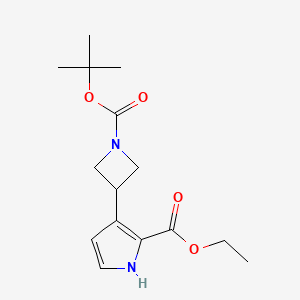
![4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine](/img/structure/B13889301.png)
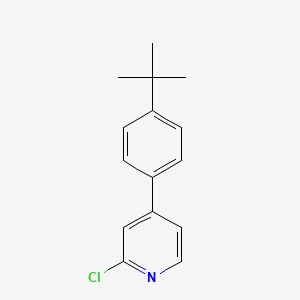
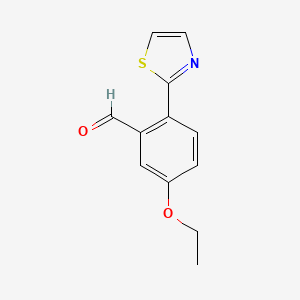
![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)
![2-[5-Chloro-2-(2-pyrrol-1-ylethyl)phenyl]acetic acid](/img/structure/B13889325.png)
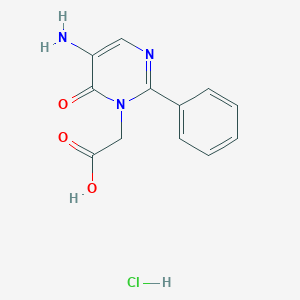
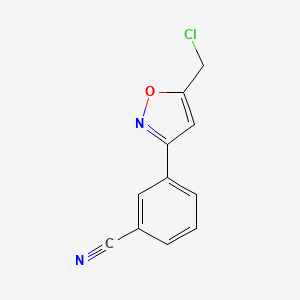
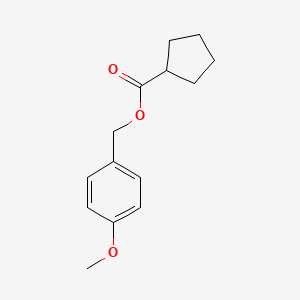
![tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate](/img/structure/B13889341.png)


![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)
